Superior Enantioselectivity and Efficiency in Ru-Catalyzed Asymmetric Hydrogenation
2-Oxo-4-phenylbutyric acid (OPBA) demonstrates high enantioselectivity and catalytic efficiency when used as a substrate for asymmetric hydrogenation with a Ru-SunPhos catalyst. In this system, OPBA achieves an enantiomeric excess (ee) of 91.8% for the (R)-2-hydroxy-4-phenylbutyric acid product. [1] This is accompanied by a high catalyst turnover number (TON) of 2,000 and a turnover frequency (TOF) of 200 h⁻¹. [1] In a related study with a similar Ru-SunPhos catalyst system, OPBA hydrogenation achieved an ee of up to 92.6% with an improved TON of 10,000 and TOF of 300 h⁻¹. [2]
| Evidence Dimension | Asymmetric Hydrogenation Performance (Enantioselectivity, Efficiency) |
|---|---|
| Target Compound Data | Enantiomeric Excess (ee) = 91.8%; TON = 2,000; TOF = 200 h⁻¹. In a related study: ee = 92.6%; TON = 10,000; TOF = 300 h⁻¹. |
| Comparator Or Baseline | Other 2-oxo-4-arylbut-3-enoic acid analogs (Class-level). The study reports an ee range of 85.4–91.8% for other analogs, with OPBA achieving the upper end of this range. [1] |
| Quantified Difference | OPBA achieves a 6.4% higher ee compared to the lower-performing analog in the class (85.4% vs 91.8%). TON and TOF values are also among the highest reported in the study. |
| Conditions | Asymmetric hydrogenation using a ruthenium catalyst with a SunPhos chiral ligand in a protic solvent (e.g., MeOH) under hydrogen pressure. |
Why This Matters
High enantioselectivity and catalyst efficiency directly reduce production costs by minimizing waste from the undesired enantiomer and lowering catalyst usage, making OPBA a more economical and sustainable choice for manufacturing the key R-HPBA intermediate.
- [1] Zhu, L., Meng, Q., Fan, W., Xie, X., & Zhang, Z. (2010). Direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids. The Journal of Organic Chemistry, 75(17), 6027–6030. View Source
- [2] Zhu, L., Chen, H., Meng, Q., Fan, W., Xie, X., & Zhang, Z. (2011). Highly enantioselective hydrogenation of 2-oxo-4-arybutanoic acids to 2-hydroxy-4-arylbutanoic acids. Tetrahedron, 67(34), 6186–6190. View Source
